6-HYDROXY-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Description
6-HYDROXY-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, a methylsulfanyl group, and a phenyl group attached to a dihydropyrimidinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-3-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-24-15-10-8-13(9-11-15)12-16-17(22)20-19(25-2)21(18(16)23)14-6-4-3-5-7-14/h3-11,22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDRTBUTKDYAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N(C2=O)C3=CC=CC=C3)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of an aldehyde (such as 4-methoxybenzaldehyde) with a thiourea derivative in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the dihydropyrimidinone core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted dihydropyrimidinones with various functional groups
Scientific Research Applications
6-HYDROXY-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-HYDROXY-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and are known for their biological activities.
Indole Derivatives: These compounds have a similar aromatic structure and are studied for their antiproliferative and antiviral properties.
Uniqueness
6-HYDROXY-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
